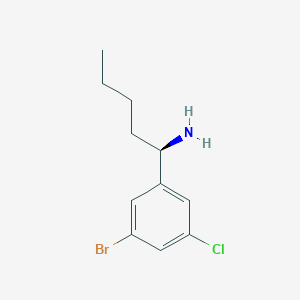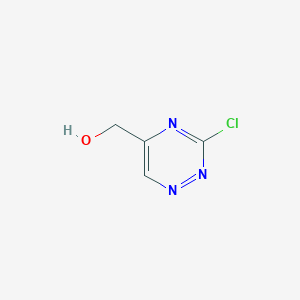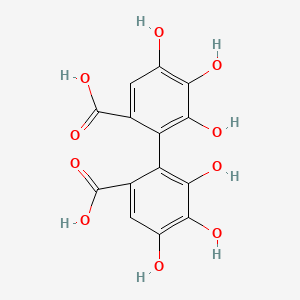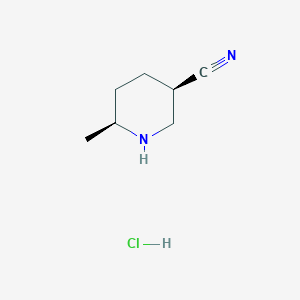
2-Chloro-4-(trimethylsilyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(trimethylsilyl)quinoline is a compound that belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields. This compound features a quinoline core with a chlorine atom at the 2-position and a trimethylsilyl group at the 4-position. The presence of these substituents imparts unique chemical properties to the molecule, making it a valuable target for synthetic and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(trimethylsilyl)quinoline typically involves the reaction of 2-chloroquinoline-3-carboxaldehyde with trimethylsilyl cyanide (TMSCN) in the presence of a catalyst such as zinc iodide (ZnI2) in dichloromethane (DCM) at room temperature . This method yields the desired product with high efficiency and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures consistent product quality and scalability. The process involves careful control of reaction parameters such as temperature, pressure, and reagent concentrations to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-4-(trimethylsilyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The quinoline core can be oxidized or reduced to form different derivatives.
Coupling Reactions: The trimethylsilyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.
Major Products Formed: The major products formed from these reactions include various substituted quinolines, quinoline derivatives, and coupled products with extended conjugation or functional groups.
Aplicaciones Científicas De Investigación
2-Chloro-4-(trimethylsilyl)quinoline has found applications in several scientific research areas:
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-(trimethylsilyl)quinoline involves its interaction with molecular targets and pathways within biological systems. The chlorine and trimethylsilyl groups influence the compound’s reactivity and binding affinity to target molecules. The quinoline core can intercalate with DNA, inhibit enzymes, or disrupt cellular processes, leading to its observed biological effects .
Similar Compounds:
2-Chloroquinoline-3-carbaldehyde: A precursor in the synthesis of this compound.
4-(Trimethylsilyl)quinoline: Lacks the chlorine substituent but shares similar reactivity due to the trimethylsilyl group.
2-Chloroquinoline: Similar structure but without the trimethylsilyl group, leading to different reactivity and applications.
Uniqueness: this compound is unique due to the combined presence of both chlorine and trimethylsilyl groups, which impart distinct chemical properties and reactivity
Propiedades
Fórmula molecular |
C12H14ClNSi |
|---|---|
Peso molecular |
235.78 g/mol |
Nombre IUPAC |
(2-chloroquinolin-4-yl)-trimethylsilane |
InChI |
InChI=1S/C12H14ClNSi/c1-15(2,3)11-8-12(13)14-10-7-5-4-6-9(10)11/h4-8H,1-3H3 |
Clave InChI |
IZEJSGQXFFAOTP-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=CC(=NC2=CC=CC=C21)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[4-(Methylsulfonyl)phenyl]-2-thiophenecarbaldehyde](/img/structure/B12850431.png)


![4-Amino-3'-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12850474.png)


